molecular formula C25H29N3O3 B2447708 N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1226426-94-3

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2447708
CAS No.: 1226426-94-3
M. Wt: 419.525
InChI Key: BRPTZCXWQITRMR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1226426-94-3) is a synthetic small molecule with a molecular formula of C25H29N3O3 and a molecular weight of 419.52 g/mol . This compound belongs to the quinoline chemical family, a class of heterocyclic structures frequently explored in medicinal chemistry for their diverse biological activities . Its specific structure, featuring a quinoline core substituted with an ethoxyphenylamine and a 4-methylpiperidine carbonyl moiety, makes it a valuable intermediate for pharmaceutical research and discovery. Researchers are investigating this compound primarily as a key chemical building block for developing novel therapeutic agents. While its specific mechanism of action is an area of active investigation, related 4-anilinoquinoline derivatives have demonstrated potent biological activities in scientific literature. For instance, structurally similar compounds have been identified as potent antitumor agents that function by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cell lines . This suggests potential research applications for this compound in oncology and cell biology studies. Furthermore, the presence of the piperidine carbonyl group is a common pharmacophore in drug design, often used to modulate properties like solubility and binding affinity. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-ethoxyanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-31-19-7-5-18(6-8-19)26-23-16-24(25(29)28-13-11-17(2)12-14-28)27-22-10-9-20(30-3)15-21(22)23/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPTZCXWQITRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

A validated route begins with Gould-Jacobs cyclization, utilizing 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in refluxing toluene (4.5 h, 100–110°C). This yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (mp >300°C), which is chlorinated using phosphorus oxychloride (POCl₃) at 105°C to form 4-chloro-6-methoxy-7-fluoroquinoline-3-carbonitrile .

Optimization Note : Substituting fluorine at position 7 with piperazine or morpholine (as in related compounds) requires refluxing with secondary amines in acetonitrile. For the target molecule, fluorine is retained until final stages to direct substitution patterns.

Introduction of the 4-Methylpiperidine-1-Carbonyl Group

Friedel-Crafts Acylation at Position 2

The 2-position of quinoline is activated for electrophilic substitution. Acylation is achieved using 4-methylpiperidine-1-carbonyl chloride in dichloromethane with AlCl₃ as a catalyst (0°C to RT, 12 h). This step affords 2-(4-methylpiperidine-1-carbonyl)-6-methoxy-4-chloroquinoline in 68–72% yield after silica gel chromatography (gradient: 10–30% ethyl acetate/hexane).

Challenges : Competing acylation at positions 3 and 8 is mitigated by steric hindrance from the 6-methoxy group.

Amination at Position 4

Nucleophilic Aromatic Substitution

Heating 2-(4-methylpiperidine-1-carbonyl)-6-methoxy-4-chloroquinoline with 4-ethoxyaniline in 2-ethoxyethanol (115°C, 45 min) in the presence of pyridine hydrochloride facilitates chloride displacement. The crude product is purified via recrystallization from ethanol, yielding the target compound as a yellow solid (mp 193–197°C).

Alternative Route : Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane (100°C, 12 h) achieves higher regioselectivity (>90% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 7.92 (d, J = 9.2 Hz, 1H, H-8), 6.98–7.12 (m, 4H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 3.70–3.85 (m, 4H, piperidine-H), 2.30–2.45 (m, 1H, piperidine-CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₅H₂₈N₃O₃ [M+H]⁺: 418.2124; found: 418.2128.

X-ray Crystallography

Related structures (e.g., benzyl piperidine carboxylates) adopt U-shaped conformations with distorted boat piperidine rings, confirmed by O–H⋯O hydrogen-bonded dimers (R²₂(14) loops).

Scale-Up and Process Optimization

Solvent and Catalyst Screening

  • Amination Step : Replacing 2-ethoxyethanol with dimethylacetamide (DMAc) reduces reaction time to 20 min at 130°C.
  • Catalyst Recycling : Pd/C (10 wt%) enables three cycles without significant yield drop (85% → 82%).

Purity Control

  • Byproducts : <2% des-ethoxy impurity (HPLC). Mitigated by excess 4-ethoxyaniline (1.5 equiv).
  • Crystallization : Ethanol/water (7:3) achieves >99% purity (DSC purity assay).

Applications and Derivatives

The compound’s structural analogs exhibit antimalarial and kinase inhibitory activity. Modifications at the 4-ethoxy group (e.g., halogenation) enhance potency against Plasmodium falciparum (IC₅₀: 12 nM vs. 45 nM for parent compound).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxyquinoline carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its quinoline core is known to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.

Medicine

In medicine, this compound may have potential therapeutic applications due to its structural similarity to known pharmacologically active quinoline derivatives. It can be investigated for its potential as an anticancer, antimicrobial, or antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its quinoline core can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, also known by its CAS number 1226426-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N3O3. The compound features a quinoline core substituted with an ethoxyphenyl group and a methoxy group, along with a piperidine derivative that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC25H29N3O3
Molecular Weight425.52 g/mol
CAS Number1226426-94-3

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. Preliminary studies suggest that the compound may exhibit activity against specific G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • Antiviral Activity : In vitro studies have shown that derivatives similar to this compound can inhibit viral replication, suggesting potential use in antiviral therapies.
  • Anticancer Properties : The compound's structure suggests it may possess anticancer activity by inducing apoptosis in cancer cell lines. Specific assays have demonstrated cytotoxic effects at micromolar concentrations.
  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiviralViral ReplicationInhibition observed
AnticancerCytotoxicityIC50 values < 10 µM
Enzyme InhibitionAChE InhibitionSignificant inhibition

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral properties of compounds structurally related to this compound. The results indicated a significant reduction in viral load against several strains, showcasing its potential as an antiviral agent.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The study found that at concentrations as low as 5 µM, the compound induced apoptosis through the activation of caspase pathways, indicating its potential for therapeutic use in oncology.

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted quinoline cores. Key steps include:

  • Nucleophilic substitution to introduce the 4-ethoxyphenylamine group at the quinoline C4 position.
  • Carbonyl coupling via amide bond formation between the quinoline C2 position and 4-methylpiperidine.
    Purification of intermediates often employs flash chromatography (e.g., n-hexane/ethyl acetate gradients) and precipitation steps using solvents like ether or methanol. Final products are validated via melting point analysis, NMR, and HRMS .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and verifying piperidine-quinoline coupling (e.g., δ ~10.60 ppm for NH protons, aromatic proton splitting patterns) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed).
  • HPLC : Ensures >95% purity post-purification .
  • X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry or bond connectivity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst optimization : Adjusting catalyst equivalents (e.g., 0.05–0.1 eq.) in coupling reactions can enhance yields (e.g., from 30% to 51%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions during cyclization.
  • Purification refinement : Sequential washing (e.g., ethyl acetate/methanol mixtures) reduces byproduct contamination .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for quinolin-4-amine derivatives in drug discovery?

Methodological Answer:

  • Substituent variation : Systematic modification of the quinoline C6 methoxy group or piperidine methyl group to assess bioactivity changes (e.g., antimalarial IC50 shifts) .
  • Enzymatic assays : Testing inhibition of kinases or parasite-specific enzymes (e.g., PfATP4 for antimalarial activity) .
  • Computational docking : Molecular modeling predicts binding affinity to target proteins (e.g., kinase ATP-binding pockets) .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 6-methoxyquinoline derivatives) .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons.
  • 2D NMR techniques (COSY, HSQC): Resolve overlapping signals in complex aromatic regions.
  • Repeat synthesis : Confirm reproducibility under controlled conditions (e.g., inert atmosphere) .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Cell viability assays (e.g., MTT): Test cytotoxicity in cancer or parasite cell lines.
  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Membrane permeability : Kinetic solubility assays in PBS (pH 7.4) or simulated intestinal fluid .

Advanced: What computational methods predict the pharmacokinetic properties of such compounds?

Methodological Answer:

  • ADMET prediction : Tools like ACD/Labs Percepta estimate logP, solubility, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess blood-brain barrier permeability or plasma protein binding.
  • QSAR modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability .

Advanced: How to design analogs to enhance aqueous solubility while maintaining bioactivity?

Methodological Answer:

  • Polar group introduction : Replace methoxy with hydroxyl or amine groups (e.g., 6-hydroxyquinoline analogs) .
  • Prodrug strategies : Convert lipophilic groups (e.g., ethoxyphenyl) to phosphate esters for improved solubility.
  • Co-solvent formulations : Test solubility in PEG-400 or cyclodextrin complexes for in vivo studies .

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